5-Fluoro-2-(4-fluorophenyl)isonicotinic acid
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Overview
Description
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorine atom at the 5-position of the isonicotinic acid and a 4-fluorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated isonicotinic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid:
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H7F2NO2 |
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Molecular Weight |
235.19 g/mol |
IUPAC Name |
5-fluoro-2-(4-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)11-5-9(12(16)17)10(14)6-15-11/h1-6H,(H,16,17) |
InChI Key |
KGGPCDAFDJOHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=C2)C(=O)O)F)F |
Origin of Product |
United States |
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